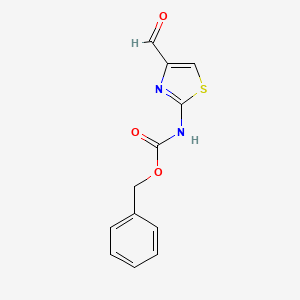

Benzyl (4-formylthiazol-2-YL)carbamate

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged structure in organic and medicinal chemistry. bohrium.comspast.orgnih.gov Its prevalence is a testament to its versatile chemical properties and its ability to interact with a wide array of biological targets. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bohrium.comspast.orgnih.gov

The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs. nih.govnih.gov This structural motif is a key component in pharmaceuticals used to treat a variety of conditions, highlighting its importance in drug design and development. nih.gov The ease with which the thiazole ring can be functionalized further enhances its utility, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize their function. nih.gov

Examples of FDA-Approved Drugs Containing a Thiazole Scaffold:

| Drug Name | Therapeutic Use |

| Sulfathiazole | Antibacterial |

| Meloxicam | Anti-inflammatory |

| Ritonavir | Antiretroviral (Anti-HIV) |

| Tiazofurin | Antitumor |

| Nizatidine | Antiulcer |

This table illustrates the broad therapeutic applicability of compounds containing the thiazole moiety.

Academic Relevance of Carbamate (B1207046) Functional Groups in Chemical Modification Strategies

The carbamate group, an organic functional group with the structure -NHC(=O)O-, plays a crucial role in modern chemical modification strategies. nih.govresearchgate.netnih.gov Carbamates can be considered hybrids of esters and amides, and this unique structural feature imparts a high degree of chemical and proteolytic stability. nih.gov This stability is a desirable characteristic in drug design, as it can help to prevent rapid metabolism of a drug molecule, thereby prolonging its therapeutic effect. researchgate.net

In addition to their stability, carbamates are widely used as protecting groups for amines in organic synthesis. nih.govscielo.br The benzyl (B1604629) carbamate group, in particular, is a commonly employed protecting group due to its stability under a variety of reaction conditions and the relative ease with which it can be removed when desired. wikipedia.org This allows for selective chemical transformations to be carried out on other parts of a molecule without affecting the amine functionality. The ability of carbamates to modulate the biological and pharmacokinetic properties of a molecule by varying the substituents on the nitrogen and oxygen atoms makes them a versatile tool for medicinal chemists. nih.gov

Overview of the Chemical Compound's Molecular Architecture: Thiazole Ring, Formyl Moiety, and Benzyl Carbamate Unit

| Structural Component | Description | Significance in the Molecule |

| Thiazole Ring | A five-membered aromatic ring containing one sulfur and one nitrogen atom. | Provides a rigid, planar scaffold and is a known pharmacophore with diverse biological activities. mdpi.comresearchgate.net |

| Formyl Moiety (-CHO) | An aldehyde functional group attached to the 4-position of the thiazole ring. | A reactive functional group that can participate in a wide range of chemical reactions, such as nucleophilic additions and condensations, allowing for further molecular elaboration. |

| Benzyl Carbamate Unit | A carbamate group with a benzyl group attached to the oxygen atom, located at the 2-position of the thiazole ring. | Acts as a protected form of the 2-aminothiazole (B372263) moiety, enhancing stability and allowing for controlled deprotection. wikipedia.org The benzyl group can be selectively removed. |

The strategic placement of these functional groups makes Benzyl (4-formylthiazol-2-YL)carbamate a highly versatile intermediate in organic synthesis. The formyl group provides a handle for building molecular complexity, while the protected amine allows for selective reactions at other sites. The inherent biological relevance of the thiazole core further enhances the potential of this compound in the development of novel bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

benzyl N-(4-formyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H10N2O3S/c15-6-10-8-18-11(13-10)14-12(16)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,16) |

InChI Key |

KVYNPAHJVKTYDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Benzyl 4 Formylthiazol 2 Yl Carbamate

Reactivity Profiles of the Thiazole (B1198619) Ring System

The thiazole ring in Benzyl (B1604629) (4-formylthiazol-2-YL)carbamate is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which gives it a unique electronic structure and a rich reactivity profile. numberanalytics.com Thiazoles can undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the substituents present on the ring. numberanalytics.com

Electrophilic Substitution Reactions on the Thiazole Nucleus

Electrophilic substitution on the thiazole ring is generally challenging due to the electron-deficient nature of the ring. The presence of both a sulfur and a nitrogen atom influences the ring's reactivity, with the nitrogen atom's directing effect typically favoring electrophilic substitution at the 5-position. numberanalytics.com Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com However, the electron-withdrawing nature of the formyl and benzyl carbamate (B1207046) groups in Benzyl (4-formylthiazol-2-YL)carbamate further deactivates the ring, making these reactions even more difficult to achieve. Based on electron density analysis, electrophilic substitution is most likely to occur at the C-5 position. researchgate.net

Nucleophilic Attack Pathways and Resulting Ring Modifications

The electron-deficient character of the thiazole ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions on thiazoles are less common than electrophilic substitutions and typically require a good leaving group on the ring. numberanalytics.com However, they can occur under specific conditions, including nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed nucleophilic substitutions. numberanalytics.com In some cases, a nucleophilic attack can lead to ring modifications. For instance, the reaction of NaSH with bromoisocyanoalkenes can lead to the formation of substituted thiazoles through a rare SNVπ displacement followed by cyclization. acs.org

Regioselective Transformations of Thiazole Derivatives

Regioselectivity in the transformation of thiazole derivatives is crucial for synthesizing specific isomers. youtube.com The regioselectivity of reactions involving thiazoles can be influenced by factors such as the concentration of acid and the nature of substituents in the reactants. researchgate.net For instance, regioselective C–H borylation of benzothiadiazole (BTD) allows for versatile functionalization at specific positions. researchgate.net In the context of this compound, regioselective transformations would be key to selectively modifying the thiazole ring without affecting the other functional groups.

Reactions Involving the Formyl Group

The formyl group (an aldehyde) at the C4-position of the thiazole ring is a versatile functional group that can participate in a variety of chemical reactions.

Condensation Reactions of the Aldehyde Moiety (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is used to synthesize α,β-unsaturated ketones. numberanalytics.comnumberanalytics.com The reaction involves the nucleophilic attack of an enolate ion from a ketone on the carbonyl carbon of an aromatic aldehyde, followed by dehydration. numberanalytics.com In the case of this compound, the formyl group can react with various ketones in the presence of a base to form the corresponding α,β-unsaturated ketones.

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Reactant 2 | Base | Product |

| Acetophenone | Sodium Hydroxide (B78521) | Benzyl (4-(3-oxo-3-phenylprop-1-en-1-yl)thiazol-2-yl)carbamate |

| Acetone | Sodium Hydroxide | Benzyl (4-(3-oxobut-1-en-1-yl)thiazol-2-yl)carbamate |

| Cyclohexanone | Sodium Hydroxide | Benzyl (4-(2-cyclohexylideneacetyl)thiazol-2-yl)carbamate |

Derivatization to Other Functional Groups (e.g., Reduction, Oxidation)

The formyl group can be readily converted into other functional groups through reduction and oxidation. For example, the oxidation of 4-(hydroxymethyl)oxazole can yield the corresponding carbaldehyde and carboxylic acid. researchgate.net Similarly, the formyl group of this compound can be oxidized to a carboxylic acid or reduced to a hydroxyl group. The reduction of a related compound, 4-methylthiazole-5-carboxylic acid chloride, using Pd/BaSO4 catalyzed hydrogenation has been shown to produce 4-methyl-5-formylthiazole in good yield. nih.govresearchgate.netnih.gov

Table 2: Derivatization of the Formyl Group

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Benzyl (4-(hydroxymethyl)thiazol-2-yl)carbamate |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid |

Cyclization Reactions Initiated by the Formyl Group

The aldehyde functionality at the 4-position of the thiazole ring is a key handle for constructing fused heterocyclic systems. This formyl group can readily participate in condensation reactions with various binucleophiles, leading to the formation of new rings. For instance, reaction with hydrazines or substituted hydrazines can yield pyrazolothiazoles. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of an oxime, which can be a precursor for further transformations.

A plausible synthetic route involves the reaction of this compound with dinucleophiles such as 1,2-ethylenediamine or ortho-substituted anilines, which could lead to the formation of pyrazine (B50134) or quinoxaline-fused thiazoles, respectively. nih.govmdpi.com Another potential cyclization strategy involves the reaction with thioglycolic acid or thiosalicylic acid, which could afford thiazolidinone or benzothiazinone-fused systems. nih.govmdpi.com

| Reagent | Product Type | Reference |

| 1,2-ethylenediamine | Pyrazine-fused thiazole | nih.govmdpi.com |

| ortho-substituted anilines | Quinoxaline-fused thiazole | nih.govmdpi.com |

| Thioglycolic acid | Thiazolidinone-fused thiazole | nih.govmdpi.com |

| Thiosalicylic acid | Benzothiazinone-fused thiazole | nih.govmdpi.com |

Transformations of the Benzyl Carbamate Moiety

The benzyl carbamate (Cbz) group serves a dual purpose: it acts as a protecting group for the 2-amino group of the thiazole and can also participate in the formation of nitrogen-containing heterocycles.

Utility as a Protecting Group in Complex Organic Synthesis

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. total-synthesis.commasterorganicchemistry.com In the context of this compound, the Cbz group effectively deactivates the nucleophilicity of the 2-amino group, preventing it from interfering with reactions targeting the formyl group. This is particularly crucial in multi-step syntheses where selective functionalization is required. cam.ac.uk

The Cbz group is stable to both acidic and basic conditions, allowing for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. total-synthesis.com For example, the formyl group can be oxidized or reduced, or undergo various condensation reactions, while the Cbz group remains intact. This orthogonality makes it a valuable tool in the synthesis of complex thiazole-containing molecules. cam.ac.uk

Strategies for Carbamate Cleavage and Deprotection

The removal of the Cbz group is a critical step in many synthetic sequences, unmasking the 2-amino group for further functionalization. Several methods are available for the deprotection of benzyl carbamates, with the choice of method depending on the sensitivity of other functional groups in the molecule. organic-chemistry.org

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. total-synthesis.commasterorganicchemistry.com This method is generally mild and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or cyclohexene, can also be used in transfer hydrogenolysis reactions. total-synthesis.com

In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or other benzyl groups), alternative deprotection methods can be employed. These include acidic cleavage with strong acids like HBr in acetic acid or trifluoroacetic acid, although these conditions are harsher and may not be suitable for all substrates. total-synthesis.com Lewis acids, such as BF3·OEt2 or AlCl3, have also been shown to effect Cbz cleavage. organic-chemistry.orglookchem.com More recently, milder methods using a combination of a hard Lewis acid and a soft nucleophile have been developed. lookchem.com

| Deprotection Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, high yielding | total-synthesis.commasterorganicchemistry.com |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids use of H₂ gas | total-synthesis.com |

| Acidic Cleavage | HBr/AcOH, TFA | Harsher conditions | total-synthesis.com |

| Lewis Acid Cleavage | BF₃·OEt₂, AlCl₃ | Alternative to hydrogenation | organic-chemistry.orglookchem.com |

Participation in Nitrogen Heterocycle Formation and Annulation Reactions

The 2-aminothiazole (B372263) moiety is a valuable precursor for the synthesis of various fused nitrogen heterocycles. sciopen.comresearchgate.net Following the deprotection of the benzyl carbamate, the resulting 2-amino-4-formylthiazole can undergo a variety of annulation reactions.

For example, the free amino group can act as a nucleophile in intramolecular cyclizations or in intermolecular reactions with bifunctional electrophiles. One notable application is in the synthesis of thiazolo[3,2-a]pyrimidines and related fused systems. Reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of a pyrimidine (B1678525) ring fused to the thiazole core.

Furthermore, 2-aminothiazoles can participate in cycloaddition reactions. For instance, 4-alkenyl-2-aminothiazoles have been shown to act as dienes in Diels-Alder reactions, leading to the formation of tetrahydrobenzothiazoles. nih.gov While this compound does not possess an alkenyl group, this highlights the potential of the 2-aminothiazole system to participate in annulation strategies. The formyl group could potentially be converted to an alkenyl group to facilitate such reactions.

The synthesis of thiazolo[3,2-b]-1,2,4-triazinones is another example of heterocycle formation involving the 2-aminothiazole core, demonstrating its versatility in constructing N-bridged heterocyclic compounds. researchgate.net The strategic manipulation of the formyl and the protected amino group in this compound provides a powerful platform for the synthesis of a diverse array of complex heterocyclic structures.

Spectroscopic Characterization and Structural Elucidation of Benzyl 4 Formylthiazol 2 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Benzyl (B1604629) (4-formylthiazol-2-YL)carbamate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for confirming its structural integrity.

The ¹H NMR spectrum of Benzyl (4-formylthiazol-2-YL)carbamate is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of closely related structures, such as Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the expected chemical shifts (δ) for the protons of the target compound can be predicted. mdpi.com

The aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.26–7.46 ppm. mdpi.com The methylene (B1212753) protons (CH₂) of the benzyloxycarbonyl (Cbz) protecting group would likely resonate as a singlet around δ 5.24 ppm. mdpi.com A key distinguishing feature would be the signal for the formyl proton (-CHO), which is expected to appear significantly downfield, typically in the region of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The proton on the thiazole (B1198619) ring is also a characteristic signal. In a similar thiazole derivative, the thiazole proton resonates at δ 6.69 ppm as a triplet. mdpi.com

A hypothetical ¹H NMR data table for this compound is presented below, based on known values for similar compounds and general spectroscopic principles.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Formyl H (-CHO) | 9.0 - 10.0 | Singlet |

| Aromatic H (benzyl) | 7.26 - 7.46 | Multiplet |

| Thiazole H | ~6.7 | Singlet or Triplet |

| Methylene H (-CH₂-) | ~5.24 | Singlet |

| Amine H (-NH-) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton.

Drawing from the spectral data of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the expected chemical shifts for the carbons in the target compound can be inferred. mdpi.com The carbonyl carbon of the carbamate (B1207046) group is anticipated to appear around δ 154.00 ppm. mdpi.com The carbons of the thiazole ring are expected to resonate at approximately δ 160.02, δ 148.75, and δ 107.78 ppm. mdpi.com The aromatic carbons of the benzyl group would produce signals in the range of δ 127.82-135.92 ppm. mdpi.com The methylene carbon of the benzyl group is expected at around δ 67.21 ppm. mdpi.com A crucial signal for confirming the structure would be the formyl carbon (-CHO), which is characteristically found in the highly deshielded region of the spectrum, typically between δ 185-200 ppm.

A projected ¹³C NMR data table for this compound is provided below for illustrative purposes.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Formyl C (-CHO) | 185 - 200 |

| Carbamate C=O | ~154.00 |

| Thiazole C2 | ~160.02 |

| Thiazole C4 | ~148.75 |

| Thiazole C5 | ~107.78 |

| Benzyl C (quaternary) | ~135.92 |

| Benzyl C (aromatic CH) | 127.82 - 128.17 |

| Methylene C (-CH₂-) | ~67.21 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique pattern of absorption bands that correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that are indicative of its key functional groups. The presence of a carbamate group (-NHCOO-) would be identified by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate would likely appear as a moderate band around 3200-3400 cm⁻¹.

The formyl group (-CHO) has two distinct and informative stretching vibrations. The C=O stretch of the aldehyde is expected to be a strong band around 1690-1715 cm⁻¹. Additionally, a characteristic pair of weak to medium bands for the aldehydic C-H stretch would be anticipated around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations of the carbamate and the vibrations of the thiazole ring would contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

While many of the absorption bands in the IR spectrum of this compound are characteristic of its individual functional groups, the combination of these bands provides a unique spectral signature for the entire molecule. The simultaneous presence of the carbamate N-H and C=O stretching bands, along with the distinctive aldehyde C=O and C-H stretching vibrations, would strongly support the proposed structure. For comparison, the IR spectrum of the simpler Benzylcarbamate shows characteristic absorption bands that can serve as a reference. nist.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 | Strong |

| Carbamate (-NHCOO-) | N-H Stretch | 3200 - 3400 | Moderate |

| Carbamate (-NHCOO-) | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Carbamate/Thiazole | C-N/C-O Stretch | Fingerprint Region (<1500) | Complex |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Furthermore, the analysis of fragmentation patterns offers a virtual roadmap of the molecule's structure.

The molecular formula of this compound is C₁₂H₁₀N₂O₃S. Based on this, the theoretical monoisotopic mass and average molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be the definitive technique to experimentally confirm the elemental composition by providing a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value.

Table 1: Calculated Molecular Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Monoisotopic Mass | 262.0412 g/mol |

While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the known behavior of related structures, such as benzyl carbamates and thiazole derivatives. rsc.orgchemguide.co.ukresearchgate.net

Upon electron ionization, the molecular ion [M]⁺ at m/z 262 would be expected. The most characteristic fragmentation of benzyl carbamates is the cleavage of the benzylic C-O bond. This would lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another significant fragmentation pathway would involve the loss of the entire benzyloxycarbonyl group or parts thereof. Cleavage of the thiazole ring is also anticipated, typically initiated by the loss of small, stable molecules like hydrogen cyanide (HCN) or the formyl radical (CHO).

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 262 | [M]⁺ | [C₁₂H₁₀N₂O₃S]⁺ | Molecular Ion |

| 154 | [M - C₇H₇O]⁺ | [C₄H₃N₂O₂S]⁺ | Loss of benzyloxy radical |

| 126 | [M - C₇H₆O₂]⁺ | [C₅H₄N₂S]⁺ | Loss of benzyloxycarbonyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; often the base peak |

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and conformational details.

As of now, a single crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, a detailed crystal structure of the closely related compound, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate , has been published and serves as an excellent model for understanding the likely solid-state conformation. mdpi.comscilit.comcitedrive.com For this analogue, colorless plate-like crystals were grown by the slow evaporation of an isopropyl ether solution layered onto a methanol (B129727) solution of the compound. mdpi.com Intensity data were collected using an Oxford Diffraction Xcalibur diffractometer with MoKα radiation. mdpi.com

The crystallographic data for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate reveals key structural features that are likely to be conserved in the title compound. mdpi.com The thiazole ring is essentially planar, and the carbamate linker adopts a specific conformation relative to the aromatic systems. The substitution of the hydroxyethyl (B10761427) group with a formyl group is expected to have some influence on the local geometry and intermolecular interactions due to the different electronic and steric properties of the aldehyde function.

Table 3: Selected Bond Lengths from the Crystal Structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com

| Bond | Length (Å) |

|---|---|

| S1-C2 | 1.74 |

| S1-C5 | 1.71 |

| N3-C2 | 1.32 |

| N3-C4 | 1.39 |

| C4-C5 | 1.36 |

| C2-N(carbamate) | 1.38 |

Table 4: Selected Bond Angles from the Crystal Structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate mdpi.com

| Angle | Degree (°) |

|---|---|

| C5-S1-C2 | 89.5 |

| C2-N3-C4 | 110.2 |

| N3-C4-C5 | 115.8 |

| C4-C5-S1 | 111.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Currently, there are no published fluorescence studies for this compound. While some carbamate derivatives have been utilized in the design of fluorescent probes, the intrinsic fluorescence of the title compound has not been reported. nih.govnih.gov Further experimental investigation would be required to determine if this molecule exhibits any significant fluorescence emission upon excitation.

Electronic Transitions and Chromophoric Characteristics

The electronic absorption spectrum of a molecule is dictated by its chromophoric system, which consists of the parts of the molecule that absorb light. In this compound, the primary chromophore is the thiazole ring, which is further functionalized with an N-benzylcarbamate group at the 2-position and a formyl group at the 4-position.

The unsubstituted 2-aminothiazole (B372263) core exhibits characteristic ultraviolet (UV) absorption. mdpi.com The introduction of substituents significantly modifies the electronic transitions, primarily the π → π* and n → π* transitions. The N-benzylcarbamate group at the 2-position acts as an auxochrome. While the nitrogen atom's lone pair can donate electron density to the ring, the adjacent carbonyl group is electron-withdrawing, creating a complex electronic effect. Acylation of the 2-amino group generally modulates the absorption properties of the thiazole system. mdpi.com

The formyl group (-CHO) at the 4-position is a strong electron-withdrawing group and extends the conjugated π-system of the thiazole ring. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the primary absorption band (λmax) compared to the unsubstituted 2-aminothiazole. The presence of both the electron-withdrawing formyl group and the N-benzylcarbamate substituent creates a "push-pull" or donor-acceptor (D-A) type system, which is known to significantly influence the electronic absorption spectra, often leading to strong absorption bands in the near-UV or visible region. bohrium.com

In related 2-aminothiazole derivatives, the electronic transitions are sensitive to both the nature of the substituents and the solvent environment. nih.gov For instance, studies on various 2-aminothiazole-based dyes have shown that the position of the absorption maxima can be finely tuned by altering the electronic properties of the substituents on the thiazole core. nih.gov Theoretical studies on related thiazole derivatives have identified the primary absorption bands as corresponding to the HOMO-LUMO π-π* transition. nih.gov

Based on the analysis of these related structures, the UV-Visible spectrum of this compound is predicted to show distinct absorption bands corresponding to its complex electronic system.

Table 1: Predicted UV-Vis Absorption Data for this compound and Related Compounds

| Compound/Class | Expected λmax (nm) | Transition Type | Notes |

| 2-Aminothiazole | ~260 | π → π | Basic thiazole chromophore. mdpi.com |

| 2-Acylaminothiazole Derivatives | 260 - 320 | π → π | Acylation can cause a slight bathochromic or hypsochromic shift depending on the specific acyl group. mdpi.com |

| 4-Substituted-2-aminothiazoles | 270 - 350 | π → π | Electron-withdrawing groups at the 4-position typically lead to a bathochromic shift. nih.gov |

| This compound | 300 - 360 (Predicted) | π → π | The combination of the formyl and benzyl carbamate groups is expected to result in a significant bathochromic shift due to an extended donor-acceptor system. |

Note: The predicted values are based on data from analogous compounds and general principles of spectroscopy. Actual experimental values may vary.

Fluorescent Properties of Related Thiazole-Containing Structures

The thiazole ring is a key component in many fluorescent molecules, including natural products like luciferin. bohrium.com The fluorescence of thiazole derivatives is highly dependent on their structure, particularly the nature and position of substituents, which can be used to tune the emission wavelength and quantum yield. bohrium.comrsc.org

Several factors could influence the potential fluorescence of this compound:

Molecular Rigidity : Fused-ring systems like thiazolo[5,4-d]thiazoles often show high fluorescence quantum yields (up to 0.96) due to their rigid, planar structure which disfavors non-radiative decay. acs.orgresearchgate.net The flexible benzyl carbamate group in the target molecule might allow for rotational freedom, potentially quenching fluorescence in solution.

Substituent Effects : The introduction of different groups can dramatically alter fluorescence. In some thiazole-boron complexes, BPh2 complexes show higher quantum yields than BF2 complexes. nih.gov The formyl group, while contributing to the D-A character, can sometimes act as a fluorescence quencher.

Aggregation-Induced Emission (AIE) : Some thiazole derivatives exhibit enhanced emission in the aggregated or solid state, a phenomenon known as AIE. nih.gov This is often attributed to the restriction of intramolecular rotations in the solid state. nih.gov

Table 2: Experimental Fluorescence Data for Related Thiazole-Containing Structures

| Compound/Class | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Conditions/Notes |

| Thiazolo[5,4-d]thiazole Derivatives | 400 - 550 | 0.80 - 0.96 | Exhibit strong blue fluorescence due to rigid structure. acs.org |

| Thiazole-Boron Complexes | 450 - 550 | 0.1 - 0.8 | Quantum yield is sensitive to substituents and aggregation state. nih.gov |

| 2-(2'-Hydroxyphenyl)benzothiazole Derivatives | 420 - 500+ | Varies | Often exhibit excited-state intramolecular proton transfer (ESIPT). rsc.org |

| Thiazole Orange | ~530 (when bound to DNA) | Low in solution, high when bound | Classic example of a molecular rotor with environment-sensitive fluorescence. chemicalbook.com |

Given these points, this compound may exhibit weak to moderate fluorescence in solution. Its emission properties could potentially be enhanced in viscous solvents, in the solid state, or upon binding to a biological macromolecule that restricts its conformational freedom.

Computational and Theoretical Investigations of Benzyl 4 Formylthiazol 2 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular properties by solving the Schrödinger equation with various levels of approximation. For Benzyl (B1604629) (4-formylthiazol-2-YL)carbamate, these methods can elucidate its electronic architecture, predict how it will interact with electromagnetic radiation, and assess its intrinsic chemical stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. This method calculates the total energy of a system based on its electron density, providing a wealth of information about the molecule's properties. For related compounds like (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazoles and benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT has been successfully used to determine optimized geometries and analyze electronic characteristics. pnrjournal.com

In the case of Benzyl (4-formylthiazol-2-YL)carbamate, DFT calculations, typically using a basis set such as 6-31G(d,p) or B3LYP, would be employed to model the molecule's ground state geometry. From the optimized structure, various electronic properties can be derived. The distribution of electron density reveals the locations of electron-rich and electron-deficient regions, which are key to understanding the molecule's intermolecular interactions and potential sites for nucleophilic or electrophilic attack.

Reactivity descriptors, also derived from DFT, quantify the chemical behavior of the molecule. These include parameters such as global hardness, softness, and the Fukui function, which predicts the most likely sites for chemical reactions. For instance, a related dithiocarbazate was found to be a soft molecule, indicating its high reactivity and strong binding ability with biomolecules. nih.gov A similar analysis for this compound would likely highlight the electrophilic nature of the formyl group's carbon atom and the nucleophilic character of the thiazole's nitrogen and sulfur atoms.

Interactive Table: Calculated Electronic Properties of this compound

Computational methods are also adept at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations.

Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For example, the characteristic C=O stretch of the formyl group, the N-H bend of the carbamate (B1207046), and the C=N stretches within the thiazole (B1198619) ring would appear at distinct frequencies. Comparing the theoretical spectrum to an experimentally obtained one allows for the assignment of observed absorption bands to specific molecular motions. For a related benzylidenehydrazinecarbodithioate, theoretical calculations correlated well with experimental values. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. These predictions help in understanding the electronic transitions responsible for the observed color and photochemical properties of the compound.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is likely to be distributed over the electron-rich thiazole and carbamate groups, while the LUMO would be centered on the electron-withdrawing formyl group and the thiazole ring. This distribution is crucial for understanding charge-transfer interactions within the molecule and with other chemical species. nih.gov Frontier molecular orbital analysis has been instrumental in predicting the bioactivation of related benzothiazole (B30560) compounds. nih.gov

Interactive Table: Frontier Molecular Orbital Data

Molecular Modeling and Simulation Approaches

Computational chemistry offers a powerful lens through which to view the intricate world of molecular interactions. For this compound, molecular modeling and simulation are indispensable tools for understanding its three-dimensional structure and dynamic properties, which are critical determinants of its biological activity and chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is a key aspect of its molecular profile. Conformational analysis, utilizing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), allows for the exploration of the potential energy surface of the molecule. scirp.orgresearchgate.net These studies help to identify stable conformations and the energy barriers between them. The thiazole ring, a common scaffold in medicinal chemistry, provides a degree of rigidity to the molecule. mdpi.comscilit.comresearchgate.net However, the rotational freedom around the carbamate linkage and the benzyl group introduces a considerable degree of flexibility.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time in a simulated physiological environment. nih.gov These simulations can reveal how the molecule interacts with solvent molecules and can explore a wider range of conformational space than static modeling alone. For instance, MD simulations can predict the preferred orientation of the benzyl and formyl groups relative to the thiazole core, which is crucial for understanding potential binding modes to a biological target.

Table 1: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Value (degrees) |

| Cα-N-C=O | Defines the planarity of the carbamate group | ~180 |

| N-C-O-CH₂ | Rotation around the ester linkage | Variable |

| C-O-CH₂-C₆H₅ | Orientation of the benzyl group | Variable |

| C₂-C-CHO | Orientation of the formyl group relative to the thiazole ring | Planar with the ring |

Analysis of Ligand-Scaffold Interactions in Virtual Chemical Environments

Understanding how this compound interacts with its surrounding chemical environment is fundamental to predicting its behavior in a biological system. The thiazole moiety is a well-established privileged structure in medicinal chemistry due to its electronic properties and ability to form hydrogen bonds. mdpi.comscilit.comresearchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the formyl group introduces a potent hydrogen bond acceptor and a site for potential covalent interactions.

Virtual screening and molecular docking simulations are employed to predict the binding affinity and mode of interaction of this compound with various protein targets. These computational techniques place the molecule into the binding site of a receptor and calculate a score based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The benzyloxycarbonyl (Cbz) protecting group can engage in hydrophobic interactions, while the thiazole and formyl moieties can form specific hydrogen bonds with amino acid residues in a binding pocket.

Structure-Reactivity Relationship Studies through Computational Descriptors

The correlation between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For this compound, computational descriptors provide a quantitative way to understand and predict its reactivity and potential for chemical transformations.

Development of Predictive Models Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists. This process involves calculating a variety of molecular descriptors for each compound, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

These descriptors, once calculated, are used to build a mathematical model that can predict the activity of new, unsynthesized compounds. This predictive capability is invaluable in guiding the design of more potent and selective molecules, thereby saving significant time and resources in the drug discovery process.

Table 2: Key Computational Descriptors for this compound

| Descriptor | Description | Predicted Value |

| Molecular Weight | Mass of the molecule | 276.29 g/mol |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity | ~2.5 |

| Total Polar Surface Area (TPSA) | Surface area of polar atoms, related to membrane permeability | ~85 Ų |

| Number of Hydrogen Bond Donors | Number of N-H or O-H bonds | 1 |

| Number of Hydrogen Bond Acceptors | Number of N or O atoms | 5 |

Correlation of Structural Variations with Chemical Transformations and Synthetic Efficacy

Computational methods can also be used to predict the outcome of chemical reactions and to optimize synthetic routes. By analyzing the electronic structure and reactivity indices (e.g., Fukui functions, electrostatic potential maps) of this compound, chemists can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the formyl group is a key reactive handle that can undergo a variety of transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine.

Advanced Applications in Synthetic Organic Chemistry

Design and Synthesis of Complex Heterocyclic Systems

The true value of a building block like Benzyl (B1604629) (4-formylthiazol-2-YL)carbamate is realized in its ability to serve as a foundation for more elaborate molecular structures. The presence of orthogonal functional groups—the electrophilic aldehyde and the protected nucleophilic amine—provides chemists with a high degree of control over synthetic outcomes.

Utilization as Key Building Blocks for Polyheterocyclic Frameworks

The formyl group on the thiazole (B1198619) ring is the primary reactive site for extending the molecular framework. It serves as an electrophilic anchor for cyclization and condensation reactions, enabling the synthesis of fused and linked polyheterocyclic systems. For instance, the aldehyde can undergo Hantzsch-type reactions upon treatment with various thiosemicarbazones, leading to the formation of tetrazole-thiazole hybrids. nih.gov This strategy exemplifies how the formylthiazole core can be elaborated into more complex, multi-ring structures.

Furthermore, the aldehyde functionality is amenable to multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to create complex products. nih.govnih.gov By engaging the formyl group in MCRs, it is possible to append new heterocyclic rings, such as imidazolines or isoindolinones, directly onto the thiazole scaffold. nih.govnih.gov This approach is central to the modular construction of diverse polyheterocyclic compounds, where the thiazole serves as a stable and influential core. acs.orgnih.gov

Development of Novel Ring Systems Incorporating Thiazole and Carbamate (B1207046) Motifs

The development of novel ring systems often relies on the strategic use of bifunctional building blocks. researchgate.net Benzyl (4-formylthiazol-2-YL)carbamate is an ideal candidate for such endeavors. After an initial reaction at the formyl group, the benzyl carbamate protecting group on the amine can be selectively removed. This unmasks a nucleophilic amino group, which can then participate in an intramolecular cyclization reaction with a functional group introduced via the initial aldehyde transformation. This sequence allows for the construction of novel fused-ring systems where the thiazole is annulated with a new ring containing the nitrogen atom from the original carbamate. The synthesis of various functionalized morpholine-thiazole scaffolds highlights the general interest in creating such hybrid structures for applications in medicinal chemistry. nih.gov

Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for screening in drug discovery and materials science. The modular nature of this compound makes it an excellent scaffold for this purpose.

Role as a Template for Introducing Molecular Diversity

A template molecule in combinatorial chemistry serves as a common core to which a wide variety of building blocks can be attached. tum.de The 2-((benzyloxy)carbonyl)amino)thiazole-4-carbaldehyde structure is an exemplary template because its formyl group acts as a versatile chemical handle. A library of compounds can be generated by reacting the aldehyde with a diverse set of reagents. This approach has been used to create libraries of thiazole derivatives for biological screening. researchgate.netresearchgate.net The resulting products can then undergo a second diversification step after the deprotection of the amino group, further expanding the chemical space of the library.

Interactive Data Table: Reactions for Molecular Diversification

This table details common reactions that can be applied to the formyl group of the title compound to generate a chemical library.

| Reaction Type | Reagent Class | Resulting Functional Group / Moiety |

| Reductive Amination | Primary/Secondary Amines | Substituted Aminomethyl group |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkene |

| Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Carbonyl (after oxidation) |

| Aldol (B89426) Reaction | Ketones/Aldehydes | β-Hydroxy Carbonyl |

| Grignard Reaction | Organomagnesium Halides | Secondary Alcohol |

Strategies for Rapid Synthesis of Chemical Analogues

The efficient generation of chemical libraries is critical for their utility. One-pot multicomponent reactions (MCRs) represent a powerful strategy for the rapid synthesis of 2-imidazoline libraries and other heterocyclic systems from simple starting materials, a principle directly applicable to aldehyde-bearing scaffolds. nih.gov Additionally, modern automation and flow chemistry platforms offer a transformative approach to accelerate library synthesis. These systems can shorten synthesis times from days to hours, enabling the generation of hyperdiverse libraries with immense speed and efficiency. By adapting a building block like this compound to a semi-automated flow platform, it would be possible to rapidly produce a vast number of analogues for high-throughput screening.

Methodological Advancements in Organic Synthesis

The use of pre-functionalized, complex building blocks like this compound is itself a methodological advancement in organic synthesis. This "building block approach" offers significant advantages over linear syntheses where heterocyclic cores are constructed from scratch in every instance. By providing a stable, well-defined scaffold with multiple handles for chemical modification, such intermediates enhance the modularity and efficiency of synthetic campaigns.

This strategy allows chemists to focus on late-stage functionalization, where the key structural modifications that define a molecule's ultimate function are introduced near the end of the synthetic sequence. The incorporation of thiazole moieties is a widely used strategy in medicinal chemistry to improve the pharmacological properties of drug candidates. acs.orgnih.gov The availability of versatile thiazole-based building blocks facilitates the exploration of structure-activity relationships and the optimization of lead compounds, representing a significant step forward in the design and synthesis of functional molecules. nih.gov

Development of Highly Efficient and Selective Reaction Protocols

This compound serves as a key building block for developing efficient and selective chemical reactions. The aldehyde group at the 4-position is a prime site for transformations, allowing for the synthesis of a wide array of derivatives.

Key Research Findings:

Condensation Reactions: The formyl group readily undergoes condensation reactions. For instance, it can react with aminothiol (B82208) compounds, catalyzed by samarium(III) chloride, to form thiazoline (B8809763) derivatives. rsc.org It is also a key reactant in the synthesis of thiazole-based Schiff bases when combined with various amines, a reaction that can be performed under conventional heating or using green methods. nih.gov

Catalytic Syntheses: Researchers have developed catalytic methods for thiazole synthesis that can be applied to structures like the target compound. Calcium(II) catalysts have been effectively used for the high-yield synthesis of functionalized thiazoles from propargyl alcohols and thioamides, offering a pathway to related scaffolds. acs.org

Multi-component Reactions: The core thiazole structure can be assembled through efficient one-pot, multi-component reactions. Methodologies like the Hantzsch synthesis remain fundamental, involving the cyclization of a thioamide with an α-halocarbonyl. nih.gov More modern approaches utilize solvent-free conditions to react acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds, highlighting the efficiency of convergent synthetic strategies. nih.gov

Selective Transformations: The presence of the benzyl carbamate protecting group on the amine at the 2-position allows for selective reactions at the formyl group. This protecting group is stable under many reaction conditions but can be removed orthogonally when desired, enabling late-stage functionalization of the amine. scilit.com This dual functionality is crucial for creating complex molecules without the need for extensive protection-deprotection steps.

The following table summarizes representative reaction protocols involving the thiazole scaffold.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Schiff Base Formation | Thiazole aldehyde, Amines | Methanol (B129727), Reflux / ZnO NPs | Thiazole-based Schiff bases | nih.gov |

| Hantzsch Thiazole Synthesis | Thiourea (B124793), α-halocarbonyls | Heat | Substituted thiazoles | nih.gov |

| Calcium-Catalyzed Synthesis | Propargyl alcohol, Thiobenzamide | Ca(OTf)₂ | Functionalized thiazoles | acs.org |

| Multi-component Reaction | Acid chlorides, Ammonium thiocyanate, α-bromocarbonyls | Solvent-free | Functionalized thiazoles | nih.gov |

Integration of Green Chemistry Principles in Synthetic Route Design

The synthesis of thiazole derivatives, including this compound, has increasingly incorporated the principles of green chemistry to reduce environmental impact. These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.comresearchgate.net

Key Green Methodologies:

Ultrasonic and Microwave Irradiation: Energy sources like ultrasound and microwaves have been successfully used to accelerate the synthesis of thiazoles. bepls.comnih.gov Ultrasonic irradiation, sometimes in conjunction with recyclable biocatalysts like chitosan (B1678972) hydrogels, enables reactions under mild conditions, leading to shorter reaction times and high yields. mdpi.commdpi.com Microwave-assisted synthesis has been employed for the rapid and efficient creation of hydrazinyl thiazoles and other derivatives, often eliminating the need for a catalyst. bepls.com

Green Catalysts and Solvents: There is a significant shift towards using environmentally benign catalysts and solvents. osi.lv Recyclable catalysts, such as silica-supported tungstosilicic acid and ZnO nanoparticles, have been developed for thiazole synthesis. nih.govbepls.com Water is often used as a green solvent, replacing volatile and hazardous organic solvents in many protocols. bepls.com

Solvent-Free and Multi-component Reactions: One-pot, multi-component reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.gov Performing these reactions under solvent-free conditions further enhances their environmental credentials. nih.gov

The table below highlights various green approaches for thiazole synthesis.

| Green Chemistry Principle | Methodology | Advantages | References |

| Alternative Energy Sources | Ultrasonic Irradiation | Mild conditions, reduced reaction times, high yields | researchgate.netmdpi.commdpi.com |

| Alternative Energy Sources | Microwave Irradiation | Rapid synthesis, high efficiency, often catalyst-free | bepls.comnih.gov |

| Benign Reaction Media | Synthesis in Water | Eliminates hazardous organic solvents, simplifies work-up | bepls.com |

| Recyclable Catalysts | Chitosan Hydrogel | Eco-friendly, reusable, high catalytic efficiency | mdpi.commdpi.com |

| Process Intensification | Solvent-Free Synthesis | High yields, easy work-up, reduced waste | nih.gov |

Scaffold-Based Research and Development

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. nih.govnih.govspast.orgwisdomlib.orgbohrium.com this compound is an exemplary scaffold, providing a robust core for generating novel and structurally diverse compounds.

Exploration of Structural Scaffolds for Innovation in Chemical Synthesis

The structural and electronic properties of the thiazole scaffold make it a cornerstone for innovation in chemical synthesis. spast.org Its planarity and ability to participate in hydrogen bonding contribute to favorable interactions with biological targets. scilit.com

Applications in Scaffold-Based Synthesis:

Building Block for Bioactive Molecules: The thiazole nucleus is a component of numerous FDA-approved drugs and serves as a building block for developing new therapeutic agents with a wide range of activities. nih.gov

Versatile Precursor: this compound is a versatile precursor for creating more complex structures. The formyl group can be converted into various other functionalities, while the protected amine provides another point for diversification. This allows for the synthesis of libraries of compounds where different substituents can be systematically introduced and their effects studied. frontiersin.orgmdpi.com

Synthesis of Poly-heterocyclic Systems: The scaffold is used to construct molecules containing multiple heterocyclic rings, such as di- and tri-thiazole systems, which have shown enhanced therapeutic activities. nih.gov

Chemical Space Navigation and Diversity Analysis in Compound Collections

To effectively explore the potential of the thiazole scaffold, researchers employ strategies to navigate its associated chemical space and analyze the diversity of the resulting compound libraries. This often involves a combination of synthetic chemistry and computational modeling.

Strategies and Findings:

Diversity-Oriented Synthesis: Starting from a common scaffold like this compound, diversity-oriented synthesis aims to produce a wide range of structurally distinct molecules. This is achieved by reacting the core scaffold with a variety of building blocks. For example, libraries of 2,5-disubstituted thiazoles have been created to explore structural diversity at these two positions. nih.gov

Computational Screening and Design: In silico methods are crucial for navigating chemical space. Researchers virtually design large libraries of thiazole derivatives and use molecular docking to predict their binding to specific biological targets. nih.govresearchgate.net This computational pre-screening helps prioritize which compounds to synthesize, saving time and resources. For instance, a study designed 200 virtual thiazole-based molecules and used docking and ADME-Toxicity predictions to select 23 for synthesis and biological testing. researchgate.net

Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a library of related compounds, researchers can establish structure-activity relationships. This analysis reveals which structural modifications lead to improved activity or desired properties. mdpi.com Computational tools like quantitative structure-activity relationship (QSAR) and analysis of the frontier molecular orbitals (HOMO-LUMO) can provide insights into the electronic properties that drive activity. nih.govrsc.org

The following table outlines the approaches used in navigating the chemical space of thiazole-based compounds.

| Approach | Description | Outcome | References |

| Diversity-Oriented Synthesis | Generation of a wide variety of structures from a common core. | Large, structurally diverse compound libraries for screening. | nih.gov |

| Molecular Docking | Computational simulation of ligand-protein binding. | Prioritization of synthetic targets with high predicted affinity. | nih.govresearchgate.net |

| In Silico ADMET Prediction | Computational estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage filtering of compounds with poor drug-like properties. | researchgate.netrsc.org |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Identification of key structural features for potency and selectivity. | mdpi.comnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing Benzyl (4-formylthiazol-2-yl)carbamate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using α-haloketones and thioureas under basic conditions.

- Step 2 : Introduction of the formyl group at the 4-position of the thiazole ring using Vilsmeier-Haack formylation (POCl₃/DMF) .

- Step 3 : Protection of the amine group on the thiazole with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine . Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of reaction temperature (0–25°C) and stoichiometry.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the formyl proton (~9.8 ppm) and carbamate carbonyl (~155 ppm).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O=C), using SHELXL for refinement .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (formyl C=O) .

Q. How do the functional groups in this compound influence its reactivity?

- Formyl Group : Participates in nucleophilic additions (e.g., condensation with amines to form Schiff bases) or reductions (e.g., NaBH₄ to hydroxymethyl).

- Carbamate Moiety : Acts as a protective group for amines, stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) .

- Thiazole Ring : Aromatic electrophilic substitution at the 5-position; coordination with metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Use SHELX programs (e.g., SHELXD for phase problem solving, SHELXL for refinement) to analyze hydrogen-bonding networks (e.g., N–H⋯N/O interactions) and torsional angles .

- Example: A related carbamate compound showed intermolecular C–O⋯O–C interactions (3.06 Å) in its crystal lattice, influencing stability .

- Refinement parameters (R-factor < 5%) and thermal displacement ellipsoids help distinguish between positional disorder and dynamic motion.

Q. What strategies address contradictions in reported bioactivity data for thiazole-carbamate derivatives?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% purity.

- Assay Optimization : Standardize cell lines (e.g., HeLa for anticancer assays) and solvent controls (DMSO < 0.1% v/v) .

- Mechanistic Studies : Compare IC₅₀ values across derivatives to isolate the role of the formyl group (e.g., Schiff base formation vs. direct enzyme inhibition) .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 or kinases). Focus on formyl group interactions with catalytic residues.

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs .

Q. How can conflicting stability data (e.g., decomposition in solution) be mitigated during experimental workflows?

- Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol; avoid prolonged exposure to light/moisture.

- In Situ Derivatization : Convert the formyl group to a stable oxime or hydrazone before biological assays .

- Degradation Analysis : Monitor via LC-MS to identify decomposition products (e.g., benzyl alcohol from carbamate cleavage) .

Methodological Challenges & Solutions

Q. What experimental designs optimize the regioselective functionalization of the thiazole ring?

- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the 4-position before formylation .

- Protection/Deprotection : Temporarily protect the carbamate nitrogen with Boc groups to avoid side reactions during electrophilic substitutions .

Q. How can researchers validate the mechanism of carbamate cleavage under physiological conditions?

- Isotope Labeling : Use ¹⁸O-labeled water in hydrolysis studies tracked by mass spectrometry.

- Enzyme Inhibition Assays : Test stability in esterase-rich environments (e.g., liver microsomes) to mimic metabolic pathways .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 138–140°C (DSC) | |

| LogP (Octanol-Water) | 2.1 ± 0.3 (Calculated via ChemAxon) | |

| Hydrogen Bond Acceptors | 4 (Formyl O, Carbamate O, Thiazole N, C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.